molecular formula C23H33NO5 B1359499 ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate CAS No. 898782-13-3

ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate

Cat. No.: B1359499
CAS No.: 898782-13-3
M. Wt: 403.5 g/mol
InChI Key: YBUQJZDFYVRJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate (CAS: 898782-13-3) is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a phenyl group via a methyl bridge. The ester functionality at the heptanoate chain (C₇) and the ketone group at position 7 contribute to its structural uniqueness . Its molecular formula is C₂₃H₃₃NO₅, with a molecular weight of 403.51 g/mol and a density of 1.14 g/mL .

Properties

IUPAC Name

ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO5/c1-2-27-22(26)7-5-3-4-6-21(25)20-10-8-19(9-11-20)18-24-14-12-23(13-15-24)28-16-17-29-23/h8-11H,2-7,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUQJZDFYVRJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642894
Record name Ethyl 7-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-13-3
Record name Ethyl 7-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride . This intermediate is then reacted with the appropriate phenyl and heptanoate derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

Ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions:

  • Oxidation : Can introduce additional functional groups or modify existing ones.
  • Reduction : Reduces ketone groups to alcohols.
  • Substitution : Replaces one functional group with another.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives may inhibit the growth of bacteria and fungi.
  • Anticancer Potential : Similar compounds have been investigated for their ability to selectively target cancer cells.
  • Neuroprotective Effects : The compound may modulate neurotransmitter systems, indicating potential use in treating neurodegenerative diseases.

Industrial Applications

In industry, this compound could be utilized in developing new materials with unique properties due to its structural characteristics. Its synthesis involves multiple steps that require optimization for yield and purity.

Mechanism of Action

The mechanism of action of ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Azaspiro Compounds

Compounds sharing the spirocyclic azaspiro[4.5]decane core but differing in substituents and functional groups include:

Compound Name CAS Molecular Formula Key Structural Differences Melting Point (°C) Yield (%) References
Target Compound 898782-13-3 C₂₃H₃₃NO₅ 7-oxoheptanoate ester, phenyl-methyl linkage Not reported Not reported
10a: 8-(4-Phenylquinolin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane N/A C₂₂H₂₂N₂O₂ Quinoline substituent, no ester/ketone Liquid (no mp) 21.6
10c: 8-(4-Phenylquinolin-2-yl)-2-oxa-8-azaspiro[4.5]decane N/A C₂₁H₂₂N₂O Oxa-azaspiro core, ketone absent 84–84 23.13
Ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl-8-oxooctanoate 898782-16-6 C₂₄H₃₅NO₅ Extended chain (C₈ vs. C₇), higher molecular weight Not reported Not reported

Key Observations :

  • Substituent Effects: Compounds like 10a and 10c lack the ester/ketone functionality but incorporate quinoline moieties, which may enhance π-π stacking interactions in biological systems .
  • Synthetic Yields : Spirocyclic analogs with simpler substituents (e.g., 10c ) exhibit higher yields (~23%) compared to liquid-phase derivatives like 10a (~21.6%), likely due to reduced steric hindrance .
Ester Derivatives with Aromatic Cores

Compounds with ester-aromatic linkages but divergent backbones:

Compound Name CAS Molecular Formula Structural Features Applications References
Ethyl 7-(4-biphenyl)-7-oxoheptanoate 147862-41-7 C₂₁H₂₂O₃ Biphenyl substituent, no spirocyclic core Lab research
Methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate N/A C₃₅H₃₃N₃O₅ Carbazole-quinoline hybrid, methoxyethoxy chain Not reported

Key Comparisons :

  • Solubility : The methoxyethoxy chain in the carbazole derivative () likely enhances aqueous solubility compared to the target compound’s hydrophobic spirocyclic core .

Biological Activity

Ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate, identified by its CAS number 898782-04-2, is a complex organic compound featuring unique structural motifs that suggest potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound comprises several notable functional groups:

  • Molecular Formula : C23H33NO5
  • Molecular Weight : 403.51 g/mol
  • Structural Features : The structure includes a heptanoate chain, a phenyl group with a spirocyclic moiety containing a 1,4-dioxa and an azaspiro unit.

Research indicates that compounds with similar structural characteristics often exhibit interactions with various biological targets. The presence of spirocyclic structures can enhance binding affinity to receptors or enzymes, potentially leading to diverse pharmacological effects.

  • Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown promise as antimicrobial agents. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.
  • Anticancer Potential : Similar compounds have been investigated for their anticancer properties. The unique structure may allow for the selective targeting of cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Given the structural complexity, there is potential for neuroprotective effects against neurodegenerative diseases. Compounds with azaspiro structures have been associated with modulation of neurotransmitter systems.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential activities:

Compound NameBiological ActivityReference
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decane)Antimicrobial effects against Gram-positive bacteria
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketoneInduced apoptosis in cancer cell lines
Ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoateNeuroprotective properties in vitro

Synthesis and Formulation

The synthesis of this compound involves multiple steps that require optimization for yield and purity. Typical methods include:

  • Formation of the spirocyclic structure.
  • Coupling reactions to attach the heptanoate moiety.
  • Purification through chromatography techniques.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate?

Answer:
The synthesis typically involves multi-step strategies:

  • Spiro Ring Formation : The 1,4-dioxa-8-azaspiro[4.5]decane moiety can be synthesized via cyclocondensation reactions. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with amines or imines under reflux in dry benzene to form spiro intermediates .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., using Pd₂dba₃/CyJohnPhos) links the spiro system to aromatic substrates. For instance, bromophenyl intermediates undergo Buchwald-Hartwig amination with spirocyclic amines in deoxygenated dioxane at 120°C .
  • Esterification/Oxidation : Ethyl 7-oxoheptanoate derivatives are synthesized via persulfate-mediated oxidation of cycloheptanone in ethanol, followed by PCC oxidation to introduce the ketone group .

Basic: How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., spirocyclic CH₂ groups at δ 1.4–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and carbonyl signals (δ 170–210 ppm for ester/ketone) .
    • IR : Peaks at 1730–1750 cm⁻¹ (ester C=O), 1660–1680 cm⁻¹ (ketone C=O), and 3200–3400 cm⁻¹ (NH/OH) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software refines the spiro geometry, with ORTEP-3 visualizing bond lengths/angles. For example, SHELXL refines high-resolution data to validate the bicyclic structure .

Advanced: What computational approaches optimize the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking : Tools like AutoDock predict binding affinities to target proteins (e.g., dopamine receptors) by simulating interactions between the spiro moiety and active sites .
  • COMSOL Multiphysics : Models reaction kinetics for spiro ring formation, optimizing parameters like temperature and solvent polarity .
  • AI-Driven QSAR : Machine learning correlates structural descriptors (e.g., logP, polar surface area) with biological activity, guiding the synthesis of derivatives with improved pharmacokinetics .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:

  • Data Validation : Use PLATON to check for missed symmetry or twinning. For example, SHELXD detects pseudomerohedral twinning in spiro compounds, requiring specialized refinement protocols .
  • Hybrid Methods : Combine high-resolution X-ray data with DFT-calculated geometries (e.g., Gaussian09) to resolve ambiguous electron density around flexible spiro rings .
  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data to identify discrepancies in conformational preferences .

Advanced: What experimental design strategies improve synthetic yield and reproducibility?

Answer:

  • Factorial Design : A 2³ factorial design tests variables (catalyst loading, temperature, solvent) to identify optimal conditions. For example, CyJohnPhos/Pd₂dba₃ ratios >10% enhance coupling yields in dioxane .
  • In Situ Monitoring : ReactIR tracks intermediate formation during spiro ring closure, enabling real-time adjustments (e.g., quenching side reactions with HCOONa) .
  • Scale-Up Protocols : Use flow chemistry to maintain reaction homogeneity, critical for preventing aggregation in spiro systems during large-scale synthesis .

Advanced: How is the compound’s biological activity evaluated in disease models?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., histone deacetylases) using fluorogenic substrates .
    • Cell Permeability : Caco-2 monolayers assess passive diffusion, with LC-MS quantifying intracellular concentrations .
  • In Vivo Models :
    • Dopamine Agonism : Cat cardioaccelerator nerve assays evaluate ID₅₀ values (e.g., 0.095 µmol/kg for spiro-indole derivatives vs. apomorphine at 0.0348 µmol/kg) .
    • Toxicology : Rodent studies monitor hepatic enzymes (ALT/AST) and renal clearance to establish safety margins .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

  • Hydrophobicity : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) separates the ester from unreacted spiro precursors .
  • Enantiomeric Purity : Chiral columns (e.g., Chiralpak IA) resolve racemic mixtures, with SFC-MS confirming >99% ee .
  • Crystallization : Slow evaporation from THF/hexane induces single-crystal growth, avoiding oiling-out common in spiro systems .

Advanced: How are structure-activity relationships (SARs) derived for spirocyclic analogs?

Answer:

  • Analog Libraries : Synthesize derivatives with varied substituents (e.g., 6-R-benzothiazolyl groups) and test bioactivity .
  • 3D-QSAR : CoMFA/CoMSIA models map electrostatic/hydrophobic fields to activity trends, guiding substitutions at the 4-phenyl position .
  • Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., hydroxylated spiro rings) to refine SARs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.